N-(cyanomethyl)-N-cyclopropyl-3-(4-ethoxyphenyl)propanamide
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Overview
Description
N-(cyanomethyl)-N-cyclopropyl-3-(4-ethoxyphenyl)propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a cyanomethyl group, a cyclopropyl group, and an ethoxyphenyl group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyanomethyl)-N-cyclopropyl-3-(4-ethoxyphenyl)propanamide typically involves the following steps:
Formation of the Cyanomethyl Intermediate: The cyanomethyl group can be introduced through the reaction of a suitable precursor with cyanide ions under basic conditions.
Cyclopropyl Group Introduction: The cyclopropyl group can be added via cyclopropanation reactions, often using reagents like diazomethane or cyclopropylcarbinol.
Ethoxyphenyl Group Attachment: The ethoxyphenyl group is usually introduced through electrophilic aromatic substitution reactions, using ethoxybenzene as a starting material.
Amide Formation: The final step involves the formation of the amide bond, typically through the reaction of an amine with an acyl chloride or anhydride under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Common industrial methods include continuous flow synthesis and the use of catalytic processes to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(cyanomethyl)-N-cyclopropyl-3-(4-ethoxyphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanomethyl or ethoxyphenyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts like palladium or copper.
Major Products
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(cyanomethyl)-N-cyclopropyl-3-(4-ethoxyphenyl)propanamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is used in the synthesis of novel materials with unique properties, such as polymers and nanomaterials.
Biological Studies: The compound is studied for its effects on cellular processes and its potential as a biochemical probe.
Industrial Applications: It is explored for use in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of N-(cyanomethyl)-N-cyclopropyl-3-(4-ethoxyphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(cyanomethyl)-N-cyclopropyl-3-(4-methoxyphenyl)propanamide
- N-(cyanomethyl)-N-cyclopropyl-3-(4-hydroxyphenyl)propanamide
- N-(cyanomethyl)-N-cyclopropyl-3-(4-methylphenyl)propanamide
Uniqueness
N-(cyanomethyl)-N-cyclopropyl-3-(4-ethoxyphenyl)propanamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with hydrophobic targets.
Properties
IUPAC Name |
N-(cyanomethyl)-N-cyclopropyl-3-(4-ethoxyphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-2-20-15-8-3-13(4-9-15)5-10-16(19)18(12-11-17)14-6-7-14/h3-4,8-9,14H,2,5-7,10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQQCNTPDRWFBPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CCC(=O)N(CC#N)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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